N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide
Description
N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a carboxamide group and a pyridine ring substituted with an iodine atom
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2/c15-10-5-6-13(16-8-10)17-14(18)12-7-9-3-1-2-4-11(9)19-12/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKUVFLNNNSTNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by coupling with a benzofuran carboxamide precursor. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the benzofuran ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
- N-(5-bromopyridin-2-yl)-1-benzofuran-2-carboxamide
- N-(5-chloropyridin-2-yl)-1-benzofuran-2-carboxamide
- N-(5-fluoropyridin-2-yl)-1-benzofuran-2-carboxamide
Comparison: N-(5-iodopyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding affinity to biological targets and influence its reactivity in chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
